molecular formula C17H34OSi B144092 tert-butyl-dimethyl-undec-10-ynoxysilane CAS No. 132260-32-3

tert-butyl-dimethyl-undec-10-ynoxysilane

Cat. No.: B144092
CAS No.: 132260-32-3
M. Wt: 282.5 g/mol
InChI Key: IAWRSLUQFDNMOB-UHFFFAOYSA-N
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Description

tert-butyl-dimethyl-undec-10-ynoxysilane is an organosilicon compound with the molecular formula C17H34OSi. It is characterized by the presence of a silane group bonded to a t-butyl group, two methyl groups, and an undec-10-ynyloxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl-dimethyl-undec-10-ynoxysilane can be synthesized through the reaction of undec-10-yn-1-ol with t-butyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Undec-10-yn-1-ol+t-ButyldimethylchlorosilaneBaseThis compound+HCl\text{Undec-10-yn-1-ol} + \text{t-Butyldimethylchlorosilane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Undec-10-yn-1-ol+t-ButyldimethylchlorosilaneBase​this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-butyl-dimethyl-undec-10-ynoxysilane undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The silane group can participate in substitution reactions, where the t-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation reactions.

    Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.

Major Products Formed

Scientific Research Applications

tert-butyl-dimethyl-undec-10-ynoxysilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-undec-10-ynoxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silane group can form strong bonds with other atoms, making it useful in modifying the properties of molecules. The alkyne group can undergo addition reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • t-Butyldimethyl(undec-10-yn-1-yloxy)silane
  • t-Butyldimethyl(undec-10-yn-1-yloxy)silane

Uniqueness

tert-butyl-dimethyl-undec-10-ynoxysilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

tert-butyl-dimethyl-undec-10-ynoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34OSi/c1-7-8-9-10-11-12-13-14-15-16-18-19(5,6)17(2,3)4/h1H,8-16H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWRSLUQFDNMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339193
Record name tert-Butyl(dimethyl)[(undec-10-yn-1-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132260-32-3
Record name tert-Butyl(dimethyl)[(undec-10-yn-1-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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